molecular formula C17H18N2O3 B6123904 N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide

Cat. No. B6123904
M. Wt: 298.34 g/mol
InChI Key: XRJPKMPRLKPPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide, also known as MMB or MMB-Fubinaca, is a synthetic cannabinoid that belongs to the family of indazole-3-carboxamides. Synthetic cannabinoids are designer drugs that are chemically similar to the psychoactive compound found in marijuana, delta-9-tetrahydrocannabinol (THC). MMB-Fubinaca is a potent agonist of the cannabinoid receptors, which are located in the brain and throughout the body. The purpose of

Mechanism of Action

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide-Fubinaca is a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is found in the brain. When N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide-Fubinaca binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a range of effects such as euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide-Fubinaca are similar to those of other synthetic cannabinoids. These effects can include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and behavior. Synthetic cannabinoids have also been associated with adverse effects such as seizures, psychosis, and addiction.

Advantages and Limitations for Lab Experiments

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide-Fubinaca has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system and the effects of cannabinoids on the brain. However, the use of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide-Fubinaca in lab experiments is also limited by its potential for toxicity and adverse effects. Careful dosing and monitoring are required to ensure the safety of researchers and experimental subjects.

Future Directions

There are several future directions for research on N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide-Fubinaca and other synthetic cannabinoids. One area of interest is the potential therapeutic uses of synthetic cannabinoids for conditions such as chronic pain, nausea, and anxiety. Another area of research is the development of safer and more selective synthetic cannabinoids that can be used in a clinical setting. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on the brain and the body.

Synthesis Methods

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide-Fubinaca can be synthesized by reacting 4-methylbenzoyl chloride with 2-[(3-methoxyphenyl)amino]-2-oxoethyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with indazole-3-carboxylic acid to yield N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide-Fubinaca. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide-Fubinaca has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system and the brain. The endocannabinoid system is a complex network of receptors, enzymes, and endocannabinoids that regulate various physiological processes such as pain, appetite, and mood. Synthetic cannabinoids like N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide-Fubinaca can activate the cannabinoid receptors, leading to a range of effects on the body and mind.

properties

IUPAC Name

N-[2-(3-methoxyanilino)-2-oxoethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-6-8-13(9-7-12)17(21)18-11-16(20)19-14-4-3-5-15(10-14)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJPKMPRLKPPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methoxyanilino)-2-oxoethyl]-4-methylbenzamide

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